Fluoxastrobin

Descripción

Contextualization within Modern Agricultural Fungicide Science

Fluoxastrobin (B61175) is a synthetic, broad-spectrum fungicide belonging to the strobilurin class of chemicals. nih.gov In modern agricultural science, it serves as a crucial tool for managing a wide array of fungal diseases that affect various crops, including cereals, fruits, vegetables, and turf. echemi.comepa.gov The compound works by inhibiting mitochondrial respiration in fungi, which effectively stops fungal growth and development. echemi.comregulations.gov This mode of action, common to strobilurin fungicides, targets the quinone outside (QoI) site of the cytochrome bc1 complex, disrupting the electron transport chain and preventing ATP synthesis. regulations.govfrontiersin.org

This compound is recognized for both its preventative and curative properties, allowing for flexible application timing. echemi.comagropages.com A key characteristic that distinguishes it within its class is its systemic movement within the plant. It is absorbed by the leaves and can move upwards through the xylem, providing protection to new growth. agropages.comepa.gov This systemic nature, combined with its broad-spectrum activity, has made it a significant component in integrated pest management programs aimed at enhancing crop health and yield. irfarm.com Research has also highlighted its "plant health" benefits, which can include improved photosynthesis and increased resilience to stress. echemi.com

Historical Development and Classification within Strobilurin Fungicides

The development of strobilurin fungicides was a major advancement in agricultural chemistry, originating from the study of natural antifungal compounds produced by wood-decaying fungi like Strobilurus tenacellus. frontiersin.orgwikipedia.org The first strobilurin fungicide, azoxystrobin (B1666510), was launched in 1996, paving the way for the development of other synthetic analogues. frontiersin.orgapsnet.org this compound was developed by Bayer CropScience and introduced to the market in 2004. agropages.com

This compound is classified as a Group 11 fungicide by the Fungicide Resistance Action Committee (FRAC), a designation it shares with other strobilurins due to their common mode of action. regulations.gov This classification is critical for managing the risk of fungicide resistance, a significant concern with single-site inhibitors like the strobilurins. epa.govapsnet.org Structurally, this compound is a dihydro-dioxazine strobilurin, a feature that differentiates it from other members of the strobilurin family such as azoxystrobin and pyraclostrobin (B128455). researchgate.net This unique chemical structure contributes to its specific properties, including its systemic mobility within the plant. epa.gov

Global Research Landscape and Key Academic Contributions

The global research landscape for this compound is extensive, reflecting its importance in agriculture. Academic research has played a pivotal role in understanding its efficacy, mode of action, and environmental fate. Studies have been conducted across numerous countries and institutions, focusing on its application on a wide range of crops and against various fungal pathogens. agropages.com

Key academic contributions have included:

Efficacy and Spectrum of Activity: Researchers have extensively documented the effectiveness of this compound against a broad spectrum of diseases, including rusts, powdery mildew, leaf spots, and blights on crops such as corn, soybeans, wheat, and potatoes. regulations.govagropages.com

Systemic Properties: University studies have confirmed its xylem-mobile systemic nature, which allows for upward movement within the plant, providing protection to new growth. epa.gov This is a significant advantage over some other strobilurins that exhibit more limited movement.

Resistance Management: A substantial body of research has focused on the development of resistance to strobilurin fungicides. Academic work has been crucial in developing and promoting resistance management strategies, such as rotating or tank-mixing this compound with fungicides that have different modes of action. epa.govepa.gov

Environmental Fate and Toxicology: Academic research has investigated the environmental behavior of this compound, including its persistence in soil and potential for runoff. epa.govumn.edu Toxicological studies have also been conducted to assess its effects on non-target organisms. jchr.orgresearchgate.net

Synthesis and Analogue Development: Ongoing research in academic and industrial labs continues to explore the synthesis of this compound and the development of new strobilurin derivatives with improved properties. google.comgoogle.comresearchgate.net

The collaborative efforts of industry and academic researchers have been instrumental in establishing the role of this compound in modern agriculture and in developing best practices for its sustainable use.

Detailed Research Findings

Physicochemical Properties of this compound

| Property | Value |

| Appearance | White crystalline solid epa.gov |

| Molecular Formula | C₂₁H₁₆F₃N₃O₅ echemi.com |

| Molecular Weight | 447.36 g/mol echemi.com |

| Melting Point | 103-105°C epa.gov |

| Water Solubility | 0.0023 g/L (at pH 7) epa.gov |

| Log P (octanol-water partition coefficient) | 2.85 (at 20°C) epa.gov |

| Vapor Pressure | 5.63 x 10⁻¹⁰ Pa (at 20°C) epa.gov |

Fungicidal Spectrum of this compound

| Pathogen Group | Examples of Controlled Diseases |

| Ascomycetes | Powdery Mildew, Leaf Spots, Anthracnose, Scab echemi.com |

| Basidiomycetes | Rusts regulations.gov |

| Oomycetes | Downy Mildew, Late Blight agropages.comgoogle.com |

| Deuteromycetes | Early Blight, Web Blotch agropages.comepa.gov |

Structure

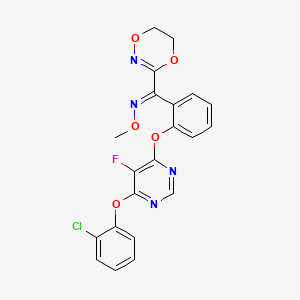

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-[2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl]oxyphenyl]-1-(5,6-dihydro-1,4,2-dioxazin-3-yl)-N-methoxymethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClFN4O5/c1-28-26-18(21-27-30-11-10-29-21)13-6-2-4-8-15(13)31-19-17(23)20(25-12-24-19)32-16-9-5-3-7-14(16)22/h2-9,12H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFEODZBUAFNAEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CC=CC=C1OC2=C(C(=NC=N2)OC3=CC=CC=C3Cl)F)C4=NOCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClFN4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058328 | |

| Record name | Fluoxastrobin (E,Z isomer) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Solubilities (20 °C, g/L): dichloromethane >250; xylene 38.1; isopropanol 6.7; n-heptane 0.04, In water, 2.56 mg/L at 20 °C, unbuffered, In water, 2.29 mg/L at 20 °C (pH 7) | |

| Details | Meister, R.T., Sine, C; Crop Protection Handbook Volume 94. Meister Media Worldwide, Willoughby, OH 2008, p. D 224 | |

| Record name | Fluoxastrobin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.422 at 20 °C | |

| Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK; British Crop Protection Council. Fluoxastrobin (361377-29-9) (2008-2010) | |

| Record name | Fluoxastrobin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6X10-7 mPa at 20 °C (extrapolated) /4.5X10-12 mm Hg at 20 °C/ | |

| Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK; British Crop Protection Council. Fluoxastrobin (361377-29-9) (2008-2010) | |

| Record name | Fluoxastrobin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid | |

CAS No. |

193740-76-0, 361377-29-9 | |

| Record name | [2-[[6-(2-Chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl)methanone O-methyloxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193740-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoxastrobin (E,Z isomer) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanone, [2-[[6-(2-chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl)-, O-methyloxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methanone, [2-[[6-(2-chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl)-, O-methyloxime, (1E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fluoxastrobin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

103-108 °C, White, crystalline soild ... insoluble in water (0.0023 g/L in water at pH 7) ... highly soluble in dichloromethane, polyethylene glycol 400, acetone, ethyl acetate, acetonitrile, and dimethylsulfoxide ... mp: 103-105 °C ... log Kow = 2.85 at 20 °C. It does not dissociated in water at pH 4 to 9 ... vapor pressure = 5.63X10-10 Pa /SRC: 4.22X10-12 mm Hg/ at 20 °C /Technical/ | |

| Details | US EPA; Pesticide Fact Sheet. Fluoxastrobin. Nov, 2005. US EPA, Off Prevt Pest Tox Sub (7501C). Available from, as of Feb 24, 2011: https://www.epa.gov/opprd001/factsheets/fluoxastrobin.pdf | |

| Record name | Fluoxastrobin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanistic Investigations of Fluoxastrobin S Biological Activity

Elucidation of Fungicidal Mode of Action

Inhibition of Mitochondrial Respiration at the Quinone Outside Inhibitor (QoI) Site

Fluoxastrobin (B61175) is a strobilurin fungicide that functions by inhibiting mitochondrial respiration in fungi. biosynth.comcymitquimica.com This action specifically targets the Quinone outside Inhibitor (QoI) site, also known as the quinol outer binding site, of the cytochrome bc1 complex (Complex III) within the mitochondrial respiratory chain. epa.govfrac.infowikipedia.org By binding to this site, this compound blocks the transfer of electrons between cytochrome b and cytochrome c. This interruption of the electron transport chain is a critical disruption to the fungus's ability to produce energy. frac.info

The Fungicide Resistance Action Committee (FRAC) classifies this compound as a Group 11 fungicide. regulations.gov This classification signifies its mode of action as a QoI, sharing this characteristic with other strobilurin fungicides like azoxystrobin (B1666510), pyraclostrobin (B128455), and trifloxystrobin. regulations.gov The binding of this compound to the Qo site effectively halts the pathogen's respiratory process, which is essential for its survival. biosynth.comuplcorp.com

Molecular Interactions with the Cytochrome bc1 Complex (Complex III)

The cytochrome bc1 complex is a crucial component of the cellular respiratory chain, responsible for catalyzing the transfer of electrons from ubiquinol (B23937) to cytochrome c. nih.govmdpi.com this compound's fungicidal activity stems from its ability to bind to the Qo site of this complex, thereby preventing ubiquinol from binding and initiating the electron transfer process. nih.gov This inhibitory action disrupts the production of ATP, the primary energy currency of the cell. nih.gov

The molecular structure of this compound allows for specific and strong interactions with the amino acid residues within the Qo binding pocket of the cytochrome b protein, a key subunit of the bc1 complex. regulations.gov While all QoI fungicides share this target, variations in their chemical structures can lead to differences in binding affinity and efficacy against specific fungal species. epa.govnih.gov Research into the molecular dynamics of these interactions helps to explain the potent inhibitory effect of this compound and other strobilurins on fungal respiration. nih.govapsnet.org

Cellular and Subcellular Impacts on Phytopathogenic Fungi

Effects on Fungal Spore Germination and Mycelial Growth

This compound is a potent inhibitor of both fungal spore germination and mycelial growth. uplcorp.comepa.govepa.gov By disrupting the fundamental process of mitochondrial respiration, the fungicide prevents the initiation of fungal development from spores. regulations.govpublications.gc.ca This preventative action is a key aspect of its efficacy in disease management. publications.gc.ca

In addition to preventing germination, this compound also halts the growth of existing fungal mycelia. regulations.govechemi.com The disruption of energy production means the fungus cannot sustain the metabolic processes required for hyphal extension and proliferation. apsnet.org Studies have observed severe deformation of hyphae, including swelling and malformation, following exposure to this compound. apsnet.orgresearchgate.net This demonstrates the profound impact of the fungicide on the structural integrity and viability of the fungal pathogen. apsnet.orgresearchgate.net

Disruption of ATP Synthesis and Energy Metabolism in Fungal Cells

The primary consequence of this compound's interaction with the cytochrome bc1 complex is the severe disruption of adenosine (B11128) triphosphate (ATP) synthesis. nih.gov ATP is vital for powering numerous cellular processes, and its depletion has cascading effects on the fungal cell. regulations.gov The inhibition of the electron transport chain directly leads to a halt in oxidative phosphorylation, the main pathway for ATP production in aerobic organisms.

This energy shortage results in several critical biochemical consequences for the fungus. regulations.gov Essential membrane potentials and concentration gradients, which are maintained by ATP-dependent pumps, break down. apsnet.orgregulations.gov Furthermore, the synthesis of nucleic acids and proteins, both energy-intensive processes, is inhibited. regulations.gov This comprehensive disruption of energy metabolism ultimately leads to the death of the fungal cell. nih.gov Biochemical assays have confirmed that this compound can inhibit ATP production in a dose-dependent manner. apsnet.orgresearchgate.net

Broad-Spectrum Efficacy Studies Against Diverse Fungal Taxa

This compound has demonstrated efficacy against a wide range of fungal pathogens, making it a broad-spectrum fungicide. regulations.govepa.govagropages.com It is effective against diseases caused by fungi from the Ascomycetes, Basidiomycetes, and Oomycetes classes. frac.info

Table 1: Examples of Fungal Diseases Controlled by this compound

| Disease Name | Causal Pathogen | Crop/Plant Affected |

|---|---|---|

| Anthracnose | Colletotrichum spp. | Strawberries, Turf, Ornamentals regulations.govpublications.gc.caechemi.com |

| Brown Patch | Rhizoctonia solani | Turf harrells.com |

| Dollar Spot | Clarireedia jacksonii | Turf, Strawberries publications.gc.caharrells.com |

| Early and Late Blight | Alternaria solani & Phytophthora infestans | Potatoes, Tomatoes herts.ac.uk |

| Frogeye Leaf Spot | Cercospora sojina | Soybeans regulations.govpublications.gc.ca |

| Powdery Mildew | Various species | Wheat, Vegetables, Ornamentals publications.gc.caagropages.comharrells.com |

| Rusts | Various species | Corn, Soybeans, Wheat, Ornamentals regulations.govagropages.comharrells.com |

Research has shown its effectiveness in controlling diseases such as early and late blight in crops like potatoes and tomatoes, as well as various leaf spots, rusts, and powdery mildews on a variety of plants including cereals, vegetables, and turfgrass. biosynth.comagropages.comharrells.com It has also been used to manage important diseases in major field crops like corn, soybeans, and wheat. regulations.gov For instance, it is effective against soybean rust and frogeye leaf spot, as well as tan spot and Septoria leaf blotch in wheat. regulations.gov In turf and ornamental settings, it controls a wide array of diseases including anthracnose, brown patch, dollar spot, and pythium root rot. echemi.comharrells.com

Activity Spectrum Against Ascomycetes, Basidiomycetes, and Oomycetes

This compound is a broad-spectrum strobilurin fungicide with documented activity against a wide range of plant pathogenic fungi, including members of the Ascomycetes, Basidiomycetes, and Oomycetes classes. google.comnih.govregulations.govplantsciencejournal.com Its fungicidal action targets the mitochondrial respiration process, effectively inhibiting spore germination and the growth of mycelia. echemi.comagropages.comepa.gov This mode of action provides control over numerous fungal diseases across various crops. google.comagropages.com

The compound is recognized for its high level of activity against a majority of fungal diseases, such as rusts, powdery mildew, and downy mildew. google.comagropages.comgoogle.com Research and product labels indicate its efficacy against diseases like early and late blight, various leaf spots, and infections caused by Rhizoctonia solani. epa.gov In turfgrass management, it is used to control diseases including anthracnose, brown patch, leaf spot, and Pythium blight. echemi.com

While its spectrum is broad, the level of efficacy can vary depending on the specific pathogen. For instance, a meta-analysis on the control of eastern filbert blight, caused by the ascomycete Anisogramma anomala, found that this compound provided 44% control, which was noted as less effective than some other fungicides in its class under the conditions of the study. nih.gov Similarly, while effective against many oomycetes, reports have noted the emergence of insensitive isolates of some Phytophthora species, suggesting a potential for resistance development. apsnet.org In studies on daylily rust, caused by the basidiomycete Puccinia hemerocallidis, this compound significantly reduced the production of urediniospores, although other strobilurins like pyraclostrobin showed a greater reduction. apsnet.org

The table below summarizes the activity of this compound against a selection of pathogens from the specified classes.

| Class | Pathogen | Common Disease | Noted Efficacy | Citation |

|---|---|---|---|---|

| Ascomycetes | Sclerotinia sclerotiorum | White Mold (Oilseed Rape) | High preventive and moderate curative efficacy. | researchgate.net |

| Ascomycetes | Anisogramma anomala | Eastern Filbert Blight | 44% control observed in a meta-analysis. | nih.gov |

| Ascomycetes | Septoria nodorum | Glume Blotch (Cereals) | Reported as highly active against this pathogen. | agropages.com |

| Ascomycetes | Powdery Mildew Fungi | Powdery Mildew | Good activity reported. | google.comgoogle.com |

| Basidiomycetes | Puccinia spp. | Rusts (various crops) | Good activity reported. | google.comagropages.com |

| Basidiomycetes | Puccinia hemerocallidis | Daylily Rust | Significantly reduced urediniospore production. | apsnet.org |

| Basidiomycetes | Fairy Ring Fungi | Fairy Ring (Turf) | Effective for control. | epa.govepa.gov |

| Oomycetes | Pythium spp. | Pythium Blight, Damping-off | Effective control reported. | echemi.com |

| Oomycetes | Phytophthora infestans | Late Blight | Effective against oomycetes. | epa.govscielo.edu.uy |

| Oomycetes | Downy Mildew Fungi | Downy Mildew | Good activity reported. | google.comagropages.com |

Protective and Curative Properties in Plant Pathosystems

This compound exhibits both protective and curative activity against fungal pathogens. agropages.comuplcorp.comherts.ac.uk Its utility in plant pathosystems stems from its systemic nature and its ability to act at different stages of the fungal life cycle. google.comagropages.comgoogle.com

The protective, or preventative, action of this compound involves inhibiting the early stages of fungal infection, primarily spore germination and the growth of the germ tube, preventing the pathogen from establishing itself on or within the host plant. echemi.comagropages.comepa.gov This protective effect is enhanced by its rapid absorption into the plant's tissues following application. echemi.comagropages.com

The curative properties of this compound are linked to its ability to be absorbed by the plant and move systemically, primarily through the xylem. echemi.comepa.govregulations.gov This allows the compound to be transported upwards from the point of application, reaching different parts of the plant to inhibit the growth of established mycelia and protect new growth from infection. echemi.comagropages.comepa.gov This systemic mobility within the plant's vascular system is a key characteristic, enabling it to combat fungi both on the surface and within plant tissues. echemi.comchemicalwarehouse.com Research indicates that this compound's performance in leaf penetration and xylem conduction can be superior to other strobilurin fungicides like azoxystrobin and trifloxystrobin. echemi.comagropages.com It can be absorbed through both the foliage and the roots. epa.govuplcorp.com

The effectiveness of its protective versus curative action can vary. For example, in a study on oilseed rape plants infected with Sclerotinia sclerotiorum, the preventive efficacy of this compound was notably higher than its curative efficacy. researchgate.net The compound is effective against both the initial stages of infection and the later mycelial growth phase, providing a flexible window for application. google.comagropages.comgoogle.com

The table below provides a summary of the protective and curative actions of this compound in specific plant-pathogen systems.

| Plant-Pathogen System | Protective Action | Curative Action | Citation |

|---|---|---|---|

| General Fungal Pathogens | Acts as a potent inhibitor of spore germination, preventing initial infection. | Inhibits mycelial growth after infection has occurred. | google.comagropages.comepa.govgoogle.com |

| Oilseed Rape - Sclerotinia sclerotiorum | Preventive efficacies of 71.4% to 100% were observed. | Curative efficacies of 40.6% to 73.4% were observed. | researchgate.net |

| Grapevine - Phakopsora euvitis (Grapevine Rust) | Excellent preventive activity reported. | Demonstrates curative activity, though some triazoles were found to be better in one study. | researchgate.net |

| General Plant Pathosystems | Rapidly absorbed by foliage and roots and translocated systemically to protect the plant. | Moves through the xylem to inhibit existing internal fungal growth and protect new tissues. | echemi.comagropages.comepa.govregulations.gov |

Research on Fungicide Resistance to Fluoxastrobin

Molecular Basis of Resistance Development

The emergence of fungal strains resistant to fluoxastrobin (B61175) is primarily rooted in genetic modifications that either alter the fungicide's target site or employ alternative cellular mechanisms to mitigate its effects.

The predominant mechanism conferring high levels of resistance to this compound and other QoI fungicides is a single point mutation in the mitochondrial cytochrome b gene (cyt b). nih.govunibo.itresearchgate.net This gene encodes the protein that is the binding site for the fungicide.

The most frequently documented mutation is the substitution of glycine (B1666218) (G) with alanine (B10760859) (A) at codon 143, known as the G143A mutation. researchgate.netcabidigitallibrary.orglsu.edu This amino acid change alters the fungicide's binding pocket, reducing its ability to inhibit respiration and rendering the fungus resistant. cabidigitallibrary.org The G143A mutation is responsible for strong resistance in a wide array of plant pathogens. lsu.edu Research has shown that this mutation can be present at low frequencies in fungal populations even before exposure to QoI fungicides, suggesting it occurs naturally. frac.info

Other less common mutations in the cyt b gene that also confer resistance to QoI fungicides include a change from phenylalanine (F) to leucine (B10760876) (L) at position 129 (F129L) and from glycine (G) to arginine (R) at position 137 (G137R). cabidigitallibrary.orglsu.edu However, the G143A mutation remains the most significant in field populations. cabidigitallibrary.org The presence of an intron immediately following codon 143 in the cyt b gene of some fungal species, such as Pyrenophora teres (causal agent of net blotch in barley), can prevent the survival and selection of the G143A mutation. lsu.eduresearchgate.net

Table 1: Key Target-Site Mutations Conferring Resistance to QoI Fungicides

| Mutation | Amino Acid Change | Position in Cytochrome b | Level of Resistance Conferred | Prevalent in Fungal Species |

| G143A | Glycine to Alanine | 143 | High | Many plant pathogens cabidigitallibrary.orglsu.edu |

| F129L | Phenylalanine to Leucine | 129 | Moderate to High | Some plant pathogens cabidigitallibrary.orgresearchgate.net |

| G137R | Glycine to Arginine | 137 | Variable | Less common cabidigitallibrary.orglsu.edu |

While target-site mutations are a primary driver of resistance, fungi can also develop non-target site resistance (NTSR). nih.govmdpi.com These mechanisms are more complex and can involve multiple genes. nih.govmdpi.com

One significant NTSR mechanism is the increased activity of efflux pumps. mdpi.comresearchgate.net These are transport proteins embedded in the cell membrane that actively expel toxic compounds, including fungicides like this compound, from the cell. nih.gov Overexpression of genes encoding these pumps, particularly those from the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporter families, can reduce the intracellular concentration of the fungicide to sublethal levels. researchgate.net This mechanism can sometimes lead to multidrug resistance (MDR), where a single pump confers resistance to several chemically unrelated fungicides. mdpi.com

Another NTSR mechanism is the detoxification of the fungicide. This involves metabolic processes where the fungus modifies the chemical structure of this compound, converting it into a less toxic or non-toxic compound. nih.gov This process is often carried out by enzymes such as cytochrome P450 monooxygenases and glutathione (B108866) S-transferases.

Identification and Characterization of Target-Site Mutations (e.g., G143A in Cytochrome b)

Population Dynamics and Evolutionary Biology of Resistant Strains

The establishment and spread of this compound resistance within a fungal population are governed by evolutionary principles, including the fitness of resistant strains and the inheritance of resistance traits.

The persistence of a resistance mutation in a population can be influenced by whether the mutation carries a "fitness cost." apsnet.org A fitness cost is a disadvantageous effect on a pathogen's survival and reproduction (e.g., reduced growth rate, sporulation, or virulence) in the absence of the fungicide. apsnet.orgapsnet.org

Research into the fitness costs associated with QoI resistance has yielded variable results depending on the fungal species and the specific fitness parameters measured. apsnet.orgapsnet.org In some cases, such as with certain isolates of Corynespora cassiicola containing the G143A mutation, no significant fitness cost was observed, allowing the resistant strains to remain stable in the population even without fungicide pressure. apsnet.orgapsnet.org Conversely, other studies have reported fitness penalties. For instance, some quinoxyfen-resistant isolates of barley powdery mildew showed a fitness penalty in laboratory settings. mdpi.com The absence of a significant fitness cost is a critical factor in the rapid proliferation and establishment of resistant fungal populations. apsnet.org

Understanding how resistance is inherited and spread is crucial for management. The primary resistance mutations for QoI fungicides, such as G143A, are located in the mitochondrial DNA (mtDNA). lsu.edu Unlike nuclear genes, mitochondrial genes are typically inherited maternally.

The dispersal of resistant strains occurs primarily through the movement of fungal spores (both asexual conidia and sexual ascospores). nih.govunibo.it These spores can carry the resistance-conferring mutations over long distances by wind, rain splash, or human activities, leading to the rapid geographic spread of resistance. nih.gov The sexual cycle of a fungus can play a role in recombining genetic material, potentially creating new combinations of resistance alleles, although the primary mode of inheritance for mitochondrial mutations remains clonal. unibo.it

Fitness Costs Associated with Resistance Traits

Cross-Resistance Patterns within the QoI Fungicide Class

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple fungicides within the same chemical class. frac.info For the QoI fungicides, a high degree of cross-resistance is observed. frac.infowikipedia.org

Strains of fungi possessing the G143A mutation typically exhibit resistance not only to this compound but also to most other QoI fungicides in the Fungicide Resistance Action Committee (FRAC) Group 11. frac.infofrac.info This includes prominent members like azoxystrobin (B1666510), pyraclostrobin (B128455), and trifloxystrobin. frac.inforesearchgate.net Therefore, if resistance to one of these fungicides emerges in a pathogen population due to the G143A mutation, a switch to another Group 11 fungicide will likely be ineffective. wikipedia.orgresearchgate.net

It is important to note that not all QoI fungicides are affected equally by every mutation. For example, the G143A mutation confers resistance to fungicides in FRAC Group 11, but not to the fungicide metyltetraprole, which is in the subgroup 11A. frac.infowikipedia.org Furthermore, some mutations may confer resistance to one QoI but not another, though this is less common for the G143A allele. researchgate.net

Academic Approaches to Resistance Management Strategies

Academic and regulatory bodies like the Fungicide Resistance Action Committee (FRAC) have developed systematic approaches to manage the evolution of fungicide resistance. These strategies are crucial for preserving the efficacy of fungicides such as this compound.

Methodologies for Monitoring Fungicide Sensitivity Baselines

A critical first step in any resistance management program is to establish the baseline sensitivity of a target fungal population to a specific fungicide before it is widely used. frac.infofrac.info This baseline serves as a reference point against which future changes in sensitivity can be measured. frac.info The process involves collecting a representative sample of pathogen isolates from a geographic area where the fungicide has not yet been introduced. frac.infofrac.info

Methodologies for establishing these baselines are carefully standardized to ensure they are robust, reliable, and repeatable. frac.info Key methodologies include:

In Vitro Bioassays: The most common methods involve culturing the fungal pathogen in the laboratory on a growth medium (like potato dextrose agar) amended with various concentrations of the fungicide. frac.infofrac.info For obligate pathogens that cannot be grown on artificial media, tests are conducted on living plant material, such as leaf discs. frac.info The inhibition of mycelial growth or spore germination is measured at different fungicide concentrations to determine the sensitivity of each isolate. apsnet.org

Determination of EC₅₀ Values: The data from bioassays are used to calculate the Effective Concentration 50 (EC₅₀), which is the concentration of the fungicide required to inhibit 50% of the fungal growth compared to an untreated control. frac.info These EC₅₀ values are then plotted in a frequency histogram to visualize the distribution of sensitivity within the pathogen population, which constitutes the baseline. frac.info A narrow distribution of EC₅₀ values is typically observed in a baseline study. cabidigitallibrary.org

Molecular Methods: With an understanding of the genetic basis of resistance, DNA-based methods can offer rapid and cost-effective alternatives to traditional bioassays. cabidigitallibrary.org For QoI fungicides like this compound, resistance is often linked to specific single nucleotide polymorphisms (SNPs) in the cytochrome b gene, such as the G143A mutation. cabidigitallibrary.orgmdpi.com Molecular techniques can detect the presence and frequency of these resistance-conferring mutations in a pathogen population. cabidigitallibrary.org

Once a baseline is established, routine monitoring is conducted by collecting new isolates from treated fields and comparing their sensitivity to the original baseline. frac.info A statistically significant increase in the mean EC₅₀ value of the population indicates a shift in sensitivity and the potential development of resistance. frac.info

Table 1: Example of Baseline Sensitivity Data for Strobilurin Fungicides Against Plant Pathogens

This table presents findings from various studies that established baseline sensitivity or monitored the sensitivity of different pathogens to strobilurin fungicides, including those in the same class as this compound.

| Pathogen | Fungicide | Number of Isolates | Mean EC₅₀ (µg/mL or ppm) | EC₅₀ Range (µg/mL or ppm) | Region/Host | Source |

| Sclerotium rolfsii | Pyraclostrobin | 155 | 0.4469 | 0.0291 - 1.0871 | China (Various Crops) | apsnet.orgnih.gov |

| Sclerotinia sclerotiorum | Azoxystrobin | Not specified | 2.73 | 0.15 - 15.56 | Slovakia (Rapeseed) | agriculturejournals.cz |

| Sclerotinia sclerotiorum | Picoxystrobin | Not specified | 3.12 | 0.11 - 22.43 | Slovakia (Rapeseed) | agriculturejournals.cz |

Strategic Integration of this compound in Anti-Resistance Programs

To delay the development of resistance, this compound, a Group 11 fungicide, must be used judiciously as part of a comprehensive anti-resistance program. wsu.eduepa.govepa.gov The Fungicide Resistance Action Committee (FRAC) provides specific guidelines for QoI fungicides, which are considered to have a high risk of resistance development. nih.govfrac.infobayer.us Key strategies include:

Mixtures: A primary strategy is to use this compound in mixtures, either as a co-formulated product or a tank-mix, with fungicides from different FRAC groups that have different modes of action. epa.govepa.govfrac.info The partner fungicide must also be effective against the target pathogen(s) when used alone at its recommended rate. frac.infofrac.info This approach reduces the selection pressure on any single mode of action. bayer.co.uk For example, combining this compound (Group 11) with chlorothalonil (B1668833) (Group M05) provides a built-in resistance management tool. epa.gov

Alternation: Programs should rotate the use of this compound or other Group 11 fungicides with fungicides from different groups. epa.govepa.gov This means that consecutive applications should use products with different modes of action.

Limiting Applications: The total number of applications of Group 11 fungicides, including this compound, should be limited per season. epa.govepa.gov For many programs, the number of Group 11 fungicide applications should not exceed one-half of the total number of fungicide applications for the season. epa.gov In some cases, a maximum of two foliar treatments per season is recommended. frac.info

Preventative Use: QoI fungicides like this compound are most effective when used preventatively or early in the disease cycle, as they are potent inhibitors of spore germination and mycelial growth. epa.govbayer.usfrac.info Relying on their curative properties can increase the selection pressure for resistance. bayer.us

These strategies are part of a broader Integrated Pest Management (IPM) program that also incorporates non-chemical control methods like crop rotation, use of resistant plant varieties, and monitoring of environmental conditions to guide application timing. wsu.eduepa.gov

Table 2: Summary of FRAC-Recommended Anti-Resistance Strategies for Group 11 Fungicides (including this compound)

| Strategy | Description | Rationale | Source |

| Use in Mixtures | Apply in combination with effective fungicides from a different mode of action group. | Reduces selection pressure on a single site of action. The partner fungicide can control pathogen individuals that may be resistant to the QoI. | epa.govfrac.infoepa.govfrac.info |

| Alternate Applications | Rotate with fungicides from different FRAC groups. Do not make consecutive applications of Group 11 fungicides. | Avoids repeated selection for resistance to the same mode of action throughout a growing season. | epa.govepa.gov |

| Limit Application Number | Restrict the total number of Group 11 fungicide sprays per season (e.g., no more than 50% of total fungicide applications). | Reduces the overall selection pressure exerted on the pathogen population during a season. | frac.infoepa.gov |

| Preventative Application | Apply before or at the very early stages of disease development. | Maximizes efficacy and reduces the likelihood of selecting for resistant individuals from a large, established pathogen population. | bayer.usfrac.info |

Development of Predictive Models for Resistance Evolution

Predictive modeling is an academic approach used to understand and forecast the dynamics of fungicide resistance. plos.orgnih.gov These models integrate various factors to simulate how resistance might emerge and spread within a pathogen population under different scenarios.

The evolution of fungicide resistance can be conceptualized in two phases: an emergence phase, where a resistant mutant arises, and a selection phase, where the resistant strain's frequency increases under fungicide pressure. plos.org Models have been developed to describe both phases. plos.org

Key components and goals of these models include:

Integrating Biological and Agronomic Data: Models incorporate pathogen life-cycle parameters (e.g., infection rate, sporulation), the fitness of resistant versus sensitive strains, and the properties of the fungicide itself. nih.govfrac.info

Evaluating Management Strategies: By simulating different application strategies (e.g., varying doses, using mixtures, or alternating products), models can help predict which approaches are most likely to delay resistance evolution. plos.orgnih.gov

Spatial and Temporal Dynamics: More complex models can account for the spatial spread of resistance across different regions. biorxiv.orgbiorxiv.org For example, a large-scale study on the wheat pathogen Zymoseptoria tritici in France modeled the evolution of resistance to QoI fungicides (including this compound) and identified regional fungicide use as the primary determinant of resistance evolution. biorxiv.orgbiorxiv.org

Informing Application Timing: Some predictive models are used to effectively time fungicide applications based on disease risk, which can be a component of an anti-resistance strategy. epa.gov

While these models are powerful research tools for understanding the complex evolutionary process of resistance, it is recognized that they are not sufficient on their own for managing resistance in the field. epa.gov They are best used to support and refine the practical strategies outlined by bodies like FRAC. epa.gov The ultimate goal is to use the insights gained from modeling to develop more sustainable and effective disease control programs. biorxiv.org

Environmental Dynamics and Ecotoxicological Research

Environmental Fate and Transformation Studies

The environmental fate of fluoxastrobin (B61175) is governed by its interaction with soil and water, its response to sunlight, and its inherent chemical properties. It is characterized by low water solubility and low volatility. herts.ac.uk

This compound demonstrates moderate persistence in soil environments, with its degradation rate being highly dependent on soil texture and microbial activity. herts.ac.ukepa.gov Biodegradation under aerobic conditions can range from several months to over a year. epa.govepa.gov The half-life in laboratory studies has been observed to be as short as 29.4 days in sandy loam and as long as 393 days in loamy sand, with an average half-life of 141 days. epa.govepa.gov Field dissipation studies have shown terrestrial half-lives ranging from 239 to 578 days. regulations.gov The rate of degradation shows a direct correlation with the level of soil microbial activity. regulations.gov

The primary degradation pathway in soil involves the formation of two major metabolites: HEC5725-E-des-chlorophenyl (HEC 7155) and HEC5725-carboxylic acid (HEC 7180). epa.govregulations.gov

Aerobic Soil Metabolism Half-Life of this compound

| Soil Type | Half-Life (t½) in Days | Reference |

|---|---|---|

| Sandy Loam | 29.4 | epa.govepa.gov |

| Loamy Sand | 393 | epa.govepa.gov |

| Average (Lab) | 141 | epa.govepa.gov |

| Field Dissipation (Range) | 239 - 578 | regulations.gov |

Photodegradation is a significant dissipation pathway for this compound in aqueous environments, though its efficiency is subject to environmental conditions. In laboratory studies using sterile buffered solutions, direct aqueous photolysis is rapid, with an average half-life of 4.1 days under continuous irradiation. epa.govepa.gov This rapid degradation leads to the formation of the major degradate HEC5725-oxazepine. epa.govepa.govregulations.gov The laboratory half-life corresponds to a predicted environmental half-life of approximately 20 to 28 days under summer sunlight conditions. epa.govepa.gov

However, the role of photolysis can be substantially diminished in natural aquatic systems. regulations.govregulations.gov this compound readily adsorbs to sediment, and in turbid or deeper waters, the attenuation of sunlight limits its exposure, thereby reducing the rate of photodegradation. epa.govepa.govregulations.gov In studies of natural water/sediment systems, the majority of applied this compound sorbs to sediment where no significant transformation occurs. regulations.govregulations.gov Photodegradation on the soil surface is a much slower process, with a predicted environmental half-life of 146 days. epa.govepa.gov

Photodegradation Half-Life of this compound

| Medium | Condition | Half-Life (t½) | Reference |

|---|---|---|---|

| Aqueous Solution | Laboratory (Sterile) | ~4.1 days | epa.govepa.gov |

| Aqueous Solution | Predicted Environmental (Summer Sunlight) | 20-28 days | epa.govepa.gov |

| Soil Surface | Predicted Environmental | 146 days | epa.govepa.gov |

This compound exists as a mixture of geometric isomers, specifically the E- and Z-isomers, with technical-grade this compound typically containing a ratio of approximately 98:2 (E:Z). epa.govregulations.gov Photolytic processes can induce the conversion of the more common E-isomer into the Z-isomer. bayer.com This transformation leads toward an equilibrium state where the E-isomer remains the more stable and predominant form, with a reported ratio in aqueous solution of about 10:1 (E/Z). bayer.combayer.com In some laboratory studies, the conversion of the E-isomer to the Z-isomer was observed at a rate of less than 5%. regulations.gov

Several key metabolites of this compound have been identified in environmental compartments. While these transformation products are formed, regulatory assessments have noted that the parent this compound is significantly more toxic, by approximately three orders of magnitude, making it the primary residue of concern. regulations.gov

Major Environmental Metabolites of this compound

| Metabolite Name / Code | Formation Pathway / Medium | Reference |

|---|---|---|

| HEC5725-E-des-chlorophenyl (HEC 7155) | Soil Degradation | epa.govregulations.govherts.ac.uk |

| HEC5725-carboxylic acid (HEC 7180) | Soil Degradation | epa.govregulations.gov |

| HEC5725-oxazepine | Aqueous Photolysis | epa.govregulations.gov |

| (Z)-Fluoxastrobin | Photolytic Isomerization | bayer.combayer.com |

The mobility of this compound in soil is generally considered to be low to medium. epa.govepa.gov It tends to adsorb strongly to soil particles, which limits its potential for leaching through the soil profile. epa.govregulations.gov Field studies have confirmed that while this compound can persist in soil for over a year, it does not appear to leach significantly into lower soil layers. epa.govepa.gov

In contrast, its primary soil degradates, HEC 7155 and HEC 7180, exhibit higher mobility than the parent compound. epa.govepa.gov Although this compound has low water solubility and a strong tendency to bind to soil, it has been detected in surface waters. mdpi.comresearchgate.net This indicates that runoff, particularly from rainfall events causing soil erosion and water flow over treated fields, is a key pathway for its transport into aquatic ecosystems. mdpi.commdpi.com Studies have found that concentrations of this compound in rivers can be higher during stormflow events compared to baseflow conditions, underscoring the importance of runoff as a transport mechanism. mdpi.com

Isomerization Studies (E/Z Isomerism) and Metabolite Formation in the Environment

Ecotoxicological Research on Non-Target Organisms

This compound poses a significant risk to aquatic organisms. publications.gc.ca Ecotoxicological studies have established that it is toxic to fish and aquatic invertebrates. echemi.com

On an acute exposure basis, this compound is classified as "highly toxic" to freshwater fish and invertebrates, "moderately toxic" to estuarine/marine fish, and "very highly toxic" to estuarine/marine invertebrates. regulations.gov The primary risk identified in ecological assessments is the exposure of aquatic invertebrates, both in the water column and in sediment, to harmful concentrations. regulations.gov Chronic exposure tests have also revealed adverse effects. For freshwater invertebrates, reduced reproduction has been observed, while estuarine/marine invertebrates show high sensitivity to long-term exposure. regulations.gov

Ecotoxicity of this compound to Aquatic Organisms

| Organism Group | Species | Endpoint | Value (mg a.i./L) | Toxicity Classification | Reference |

|---|---|---|---|---|---|

| Freshwater Fish | Rainbow Trout (Oncorhynchus mykiss) | Acute LC₅₀ | 0.0687 | Highly Toxic | regulations.govepa.gov |

| Freshwater Fish | Rainbow Trout (Oncorhynchus mykiss) | Chronic NOAEC | 0.057 | - | regulations.gov |

| Freshwater Invertebrate | Daphnid (Daphnia magna) | Acute EC₅₀ | 0.060 | Highly Toxic | epa.gov |

| Freshwater Invertebrate | Daphnid | Chronic NOAEC/LOAEC | 0.18 / 0.33 | - | regulations.gov |

| Estuarine/Marine Fish | Sheepshead Minnow | Acute LC₅₀ | 0.260 | Moderately Toxic | epa.gov |

| Estuarine/Marine Invertebrate | Mysid Shrimp | Acute LC₅₀ | 0.0258 | Very Highly Toxic | epa.gov |

| Estuarine/Marine Invertebrate | - | Chronic RQ Range | 17 - 164 | - | regulations.gov |

Impacts on Aquatic Ecosystems and Biota

Effects on Freshwater Organisms (e.g., Daphnia magna, Fish species)

This compound is classified as highly toxic to freshwater fish and invertebrates. epa.govepa.gov On an acute basis, it is considered moderately toxic to estuarine/marine fish and very highly toxic to estuarine/marine invertebrates. epa.gov Chronic toxicity levels of concern have also been identified for estuarine/marine invertebrates and mollusks. epa.gov

Research on the freshwater invertebrate Daphnia magna has established an acute EC50 (the concentration causing an effect in 50% of the test population) of 0.48 mg/L and 0.94 mg/L in separate studies. bayer.com For freshwater fish, a life-cycle test with rainbow trout (Oncorhynchus mykiss) showed no observed adverse effects on hatchability, survival, or growth at a concentration of 0.057 mg a.i./L. regulations.gov However, the potential for direct adverse effects on endangered freshwater fish and both endangered and non-endangered freshwater invertebrates has been noted. epa.gov

Chronic effects on estuarine/marine invertebrates have been observed, including reductions in survival and wet weight of surviving adults after a 28-day exposure. epa.gov The risk to freshwater algae, invertebrates, fish, and amphibians, as well as marine algae and invertebrates, has prompted recommendations for no-spray buffer zones to mitigate exposure from spray drift. publications.gc.ca

Interactive Table: Acute Toxicity of this compound to Freshwater Organisms

| Species | Endpoint | Value | Reference |

| Daphnia magna (cladoceran) | EC50 (acute) | 0.48 mg a.s./L | bayer.com |

| Daphnia magna (cladoceran) | EC50 (acute) | 0.94 mg a.s./L | bayer.com |

| Freshwater Invertebrates | Highly Toxic | epa.govepa.gov | |

| Freshwater Fish | Highly Toxic | epa.govepa.gov |

Studies on Aquatic Crustaceans and Associated Physiological Responses

Studies on aquatic crustaceans have highlighted the significant toxicity of this compound. For the freshwater amphipod Gammarus pulex, a lower chronic toxicity endpoint of 0.045 mg a.i./L was derived using an acute to chronic ratio, indicating high sensitivity. regulations.gov This suggests that even low concentrations of this compound can pose a long-term risk to these organisms. The primary risks identified in ecological assessments are for both water column and benthic-dwelling aquatic invertebrates. regulations.gov Chronic exposure risk quotients for freshwater species have been found to exceed levels of concern. regulations.gov

Ecotoxicological Assessments of Degradates and Metabolites

This compound degrades into several products, with HEC 7180, HEC 5725-oxazepine, and HEC 7155 being the major transformation products in laboratory studies. regulations.gov However, the parent compound, this compound, is considered significantly more toxic than its degradates. regulations.gov

Ecotoxicological studies have been conducted on these metabolites. For instance, acute toxicity tests on Daphnia magna showed that the EC50 for HEC 5725-E-des-chlorophenyl and HEC 5725-carboxylic acid were both greater than 100 mg/L, indicating much lower toxicity compared to the parent compound. bayer.com Similarly, toxicity data for the degradate HEC 7155 in Daphnia magna and freshwater fish show it to be less toxic than this compound. regulations.gov The Z-isomer of this compound, which can form through photolytic processes, has a toxicological profile similar to or potentially lower than the E-isomer. bayer.com

**Interactive Table: Acute Toxicity of this compound Metabolites to *Daphnia magna***

| Test Substance | Test Species | Endpoint | Value | Reference |

| HEC 5725-E-des-chlorophenyl | Daphnia magna | EC50 | > 100 mg p.m./L | bayer.com |

| HEC 5725-carboxylic acid | Daphnia magna | EC50 | > 100 mg p.m./L | bayer.com |

Effects on Soil Biota and Ecological Processes

Research on Earthworm (Eisenia fetida) Physiology and Transcriptomics

This compound is classified as practically non-toxic to earthworms on an acute basis. epa.gov Studies on Eisenia fetida have shown that acute and subchronic LC50 values for both this compound and its degradates are high, at over 1000 mg/kg, with no significant mortality or sublethal effects observed in these tests. epa.gov

However, sub-lethal effects have been investigated. Research has demonstrated that this compound can induce oxidative stress and DNA damage in E. fetida. scielo.br One study evaluated the subchronic toxicity of this compound on Eisenia fetida and found biochemical responses after a 4-week exposure. nih.govdntb.gov.ua Transcriptomic analysis of earthworms exposed to this compound revealed that differentially expressed genes were mainly involved in pathways related to protein folding, immunity, signal transduction, and cell growth, suggesting that exposure can cause stress and affect normal growth activities. researchgate.net Another study found that the subchronic toxicity of this compound was highest in red clay soil and lowest in black soil, indicating that soil type can influence its toxic effects. nih.gov

Influence on Soil Microbial Communities and Enzyme Activities

This compound can impact soil microbial communities and their functions. researchgate.netnih.gov One study found that this compound inhibited the activities of soil enzymes such as β-glucosidase, dehydrogenase, and urease to varying degrees. researchgate.netnih.gov The diversity of the soil microbial community was also affected, as indicated by changes in the average well color development (AWCD) in Biolog-EcoPlate tests. researchgate.netnih.gov These findings suggest that this compound can alter essential metabolic pathways of soil microorganisms. researchgate.net The inhibition of dehydrogenase and urease activities by this compound has been noted in other research as well. nih.gov

Research on Beneficial Insects (e.g., Honeybees)

This compound is classified as practically non-toxic to honeybees (Apis mellifera). epa.gov The acute contact LD50 for this compound in honeybees is greater than 200 µ g/bee . epa.gov It is also considered practically non-toxic to adult honeybees on an acute oral basis. regulations.gov For larval worker honeybees, the acute LD50 is greater than 80 µg a.i./larva, and the risk is considered low. regulations.gov Laboratory studies assessing acute contact and oral toxicity have used bee mortality as the primary endpoint, while also observing sublethal effects like behavioral changes. bayer.com

Methodological Frameworks for Environmental Risk Assessment in Research

The environmental risk assessment (ERA) for a chemical compound such as this compound involves a systematic process to evaluate its potential adverse effects on the environment. Research frameworks for this purpose are designed to be comprehensive, integrating data on the chemical's use, its fate and transport in the environment, and its ecological effects. regulations.gov These frameworks provide a structured approach for regulatory bodies and researchers to characterize and quantify the environmental risks associated with pesticides.

A common methodological approach is Environmental Risk Assessment (ERA), which offers a focused, risk-based framework for evaluating the potential impacts of substances like this compound. iaia.org This process generally consists of several key stages: problem formulation, exposure assessment, effects assessment (or hazard characterization), and risk characterization. The general risk assessment methodology for pesticides in the United States is detailed in the "Overview of the Ecological Risk Assessment Process in the Office of Pesticide Programs". regulations.gov

Problem formulation is the initial stage, which defines the scope and objectives of the assessment, identifying the potential environmental hazards of this compound and the specific ecosystems and organisms that might be at risk. This stage considers the compound's mode of action, which for strobilurin fungicides is the inhibition of mitochondrial respiration. researchgate.netnih.gov

Exposure assessment evaluates the potential for organisms and environmental compartments to come into contact with this compound. This involves analyzing the primary routes of exposure, which include direct spray, spray drift, runoff from treated fields, and leaching into groundwater. regulations.gov To estimate the concentrations of this compound in various environmental media, researchers and regulatory agencies utilize screening-level water exposure models. federalregister.gov For instance, the U.S. Environmental Protection Agency (EPA) has used the Pesticide Root Zone Model/Exposure Analysis Modeling System (PRZM/EXAMS) to estimate drinking water concentrations. federalregister.gov These simulation models incorporate data on the physical, chemical, and fate/transport characteristics of this compound. federalregister.gov Terrestrial field dissipation studies are also crucial, as they have shown that this compound can be mobile in soil, reaching depths of 0 to 60 cm, and can persist for over a year. regulations.gov

Effects assessment, or hazard characterization, involves determining the potential adverse effects of this compound on non-target organisms. This relies on a suite of ecotoxicological studies conducted on a variety of species representing different trophic levels. bayer.com The studies are typically carried out following internationally accepted testing protocols and Good Laboratory Practices. publications.gc.ca Key endpoints from these studies, such as the No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL), are identified. federalregister.govfederalregister.gov These toxicological points of departure (PODs) are fundamental for evaluating the risk posed by exposure to the pesticide. federalregister.govfederalregister.gov

Risk characterization is the final stage, where the results of the exposure and effects assessments are integrated to estimate the probability and magnitude of adverse ecological effects. This is often done by calculating a Risk Quotient (RQ), which compares the estimated environmental concentration (EEC) with a toxicological endpoint (e.g., LC50 or NOAEC). If the RQ exceeds a predetermined Level of Concern (LOC), it indicates a potential risk that may require further investigation or risk mitigation measures. regulations.gov

Detailed Research Findings

Research into the ecotoxicology of this compound has generated a substantial database to support these risk assessment frameworks. Studies have defined its toxicity profile across terrestrial and aquatic organisms.

Toxicity to Terrestrial Organisms: this compound is classified as "practically non-toxic" to birds and mammals on an acute basis. regulations.gov Chronic risk to birds is considered low. regulations.gov For mammals, chronic risk quotients have shown some exceedances based on bodyweight reductions observed in studies. regulations.gov The compound is also classified as "practically non-toxic" to adult honeybees on both an acute oral and contact basis. regulations.gov Research has also investigated the effects on soil microorganisms, finding that this compound can inhibit soil enzyme activities and affect microbial diversity. nih.gov

Interactive Table: Ecotoxicity of this compound to Terrestrial Organisms

| Taxon | Exposure Type | Endpoint | Value (mg a.i./kg bw or other unit) | Toxicity Classification | Source |

|---|---|---|---|---|---|

| Birds (generic) | Acute | LD50 | > value | Practically non-toxic | regulations.gov |

| Birds (generic) | Chronic | - | No LOC exceedances | Low risk | regulations.gov |

| Mammals (generic) | Acute | LD50 | > value | Practically non-toxic | regulations.gov |

| Mammals (generic) | Chronic | RQ | 0.02-2.7 | Potential for adverse effects | regulations.gov |

| Honeybee (adult) | Acute Oral | LD50 | > value | Practically non-toxic | regulations.gov |

| Honeybee (adult) | Acute Contact | LD50 | > value | Practically non-toxic | regulations.gov |

Toxicity to Aquatic Organisms: In aquatic ecosystems, this compound demonstrates higher toxicity. It is classified as "highly toxic" to freshwater fish and invertebrates, "moderately toxic" to estuarine/marine fish, and "very highly toxic" to estuarine/marine invertebrates on an acute basis. regulations.gov Chronic risk assessments have identified potential risks primarily for aquatic invertebrates. regulations.gov For freshwater invertebrates, chronic risk quotients ranged from 0.22 to 2.2, exceeding the level of concern (LOC=1). regulations.gov The primary risk identified in draft risk assessments is for this compound exposure to both water column and benthic-dwelling aquatic invertebrates. regulations.gov

Interactive Table: Ecotoxicity of this compound to Aquatic Organisms

| Taxon | Exposure Type | Endpoint | Value (mg a.i./L) | Toxicity Classification | Source |

|---|---|---|---|---|---|

| Freshwater Fish | Acute | - | - | Highly Toxic | regulations.gov |

| Freshwater Fish | Chronic | NOAEC | 0.057 | Low risk | regulations.gov |

| Freshwater Invertebrates | Acute | RQ | 0.09-1.8 | High risk (LOC=0.5) | regulations.gov |

| Freshwater Invertebrates | Chronic | RQ | 0.22-2.2 | High risk (LOC=1) | regulations.gov |

| Estuarine/Marine Fish | Acute | - | - | Moderately Toxic | regulations.gov |

| Estuarine/Marine Invertebrates | Acute | RQ | 0.21-4.1 | Very High risk (LOC=0.5) | regulations.gov |

Environmental Fate and Transport: The behavior of this compound in the environment is a critical component of the risk assessment framework. It has a low aqueous solubility and is moderately persistent in soil. herts.ac.uk During its degradation, this compound can transform into major products like HEC 7180, HEC 5725-oxazepine, and HEC 7155. regulations.gov However, these are often not considered residues of concern in risk assessments because the parent this compound is significantly more toxic. regulations.gov Monitoring studies have detected this compound in surface waters, sometimes at concentrations approaching levels toxic for aquatic life, underscoring the importance of tracking its presence in the environment. researchgate.net

Advanced Research on Synthesis and Derivatization

Rational Design and De Novo Synthesis of Novel Fluoxastrobin (B61175) Analogues

The rational design of new agrochemicals is a strategic approach that leverages an understanding of the target protein's structure and the ligand's binding mode to create more effective molecules. researchgate.netresearchgate.net In the context of this compound, researchers have focused on modifying its core structure to develop novel analogues with potentially superior properties. nih.govresearchgate.net This process often involves computational tools for modeling and predicting the interactions between a designed analogue and the target site, such as the cytochrome bc1 complex. science.gov

One strategy involves the de novo design of entirely new molecular scaffolds that retain the essential pharmacophore of strobilurins—the structural features required for fungicidal activity—while introducing novel chemical moieties. researchgate.netresearchgate.net For example, research has explored the synthesis of novel trifluoromethyl pyrimidine (B1678525) derivatives and other heterocyclic compounds, aiming to discover new fungicides. nih.govacs.org These efforts are based on the principle that introducing different heterocyclic systems can lead to compounds with unique biological activities. acs.org

Studies on pyraclostrobin (B128455), a related strobilurin, have shown that modifying fragments of the molecule can enhance activity through improved hydrophobic interactions with protein sidechain residues at the target site. researchgate.net This principle is applied to the design of this compound analogues, where different structural parts are systematically altered. For instance, researchers have synthesized strobilurin analogues containing arylpyrazole rings, which have demonstrated significant fungicidal activity. researchgate.net The design strategy often involves keeping the essential methoxyiminoacetate group, which is crucial for activity, while exploring various substitutions on the aromatic and heterocyclic rings. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Enhanced Fungicidal Efficacy and Selectivity

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. researchgate.net For this compound and its analogues, SAR studies aim to identify the key structural components responsible for fungicidal efficacy and selectivity. These studies involve synthesizing a series of related compounds with systematic variations and evaluating their performance against various fungal pathogens. nih.gov

Key findings from SAR studies on strobilurin analogues include:

The Pharmacophore: The (E)-β-methoxyiminoacetate group is a critical pharmacophore for this class of fungicides. researchgate.net Modifications to this group generally lead to a significant loss of activity.

Terminal Phenyl Ring Substituents: The nature and position of substituents on the terminal phenyl ring significantly influence fungicidal activity. Electron-withdrawing groups are often found to enhance efficacy. researchgate.net

Heterocyclic Core: The core heterocyclic structure (a fluorinated pyrimidine in this compound) plays a crucial role. Research into novel analogues involves replacing or modifying this core. For example, the synthesis of dihydrobenzo[e] google.comregulations.govoxazepin-4(1H)-one analogues, which retain the methoxyimino scaffold but introduce a new heterocyclic system, has yielded compounds with potent fungicidal activity against several phytopathogenic fungi. nih.gov

Substituents on Pyrazole (B372694) Rings: In studies of analogues containing arylpyrazole rings, the type and size of substituents on the pyrazole ring were found to be critical. researchgate.net SAR analysis revealed that an unsubstituted pyrazole ring might be optimal, as larger substituents like bromine and iodine were unfavorable, possibly hindering intracellular uptake and transport within the fungus. researchgate.net

The results from these studies provide a roadmap for designing more potent fungicides. For example, certain synthesized dihydrobenzo[e] google.comregulations.govoxazepin-4(1H)-one analogues displayed excellent activity against Sclerotinia sclerotiorum, Phytophthora infestans, Pyricularia grisea, and Setosphaeria turcica, with EC₅₀ values comparable to or better than commercial fungicides like azoxystrobin (B1666510) and trifloxystrobin. nih.gov

Table 1: Fungicidal Activity (EC₅₀ in µg/mL) of Selected Dihydrobenzo[e] google.comregulations.govoxazepin-4(1H)-one Analogues This table is based on data from a study on novel analogues and is for illustrative purposes. Actual values depend on specific experimental conditions.

| Compound | Sclerotinia sclerotiorum | Phytophthora infestans | Pyricularia grisea | Setosphaeria turcica |

| 5-03 | >50 | 17.8 | 26.1 | 9.6 |

| 5-09 | 21.7 | 15.0 | 16.7 | 7.8 |

| Azoxystrobin (Control) | 1.8 | 15.6 | >50 | 1.1 |

| Trifloxystrobin (Control) | >50 | >50 | 1.0 | 14.5 |

Data sourced from scientific literature on strobilurin analogues. nih.gov

Development of Innovative Synthetic Methodologies

The development of efficient, cost-effective, and environmentally benign synthetic methods is crucial for the commercial viability of agrochemicals like this compound. Research has focused on optimizing existing routes and discovering novel pathways to its synthesis. google.comrsc.org

One established synthetic strategy for a key intermediate, diethyl 2-fluoromalonate ester, involves the selective direct fluorination of diethyl malonate using fluorine gas. rsc.orgrsc.org This one-step process has been optimized to achieve high yield and purity and compares favorably with other multi-step methods in terms of green chemistry metrics like atom economy and process mass intensity. rsc.org

Alternative synthetic routes for this compound itself have been developed to improve efficiency and reduce costs. A method outlined in a Chinese patent starts from o-hydroxy phenylacetic acid. google.com This process involves the synthesis of a 3-(methoxy)methylenebenzofuran-2(3H)-one intermediate, followed by a palladium-catalyzed coupling reaction to yield this compound. This approach is presented as being more cost-effective and environmentally friendly, with simpler operations and milder reaction conditions compared to other methods. google.com

A comparison of different synthetic approaches highlights distinct advantages:

One-Pot Synthesis: A streamlined one-pot process reduces the need for isolating intermediates, thereby minimizing solvent waste and operational steps.

Cost-Effective Route: The method starting from o-hydroxy phenylacetic acid emphasizes reagent recyclability and lower synthesis costs. google.com

Isomer Control: Other methods may offer better control over the formation of specific isomers but can require more stringent temperature management.

Table 2: Comparison of Selected Synthetic Methodologies for this compound This table provides a qualitative comparison based on published patent literature.

| Parameter | Method from o-Hydroxy Phenylacetic Acid google.com | One-Pot Synthesis Process |

| Starting Material | o-Hydroxy phenylacetic acid | Benzofuran-2,3-dione & 2-haloethanol |

| Key Steps | Cyclization to benzofuranone; Palladium-catalyzed coupling | Formation of dioxime intermediate; Acid-catalyzed cyclization; Coupling with pyrimidine |

| Reported Advantages | Cost-effective, simple procedure, mild conditions, environmentally friendly | Streamlined, reduced intermediate isolation, less solvent waste |

| Catalyst Example | Palladium acetate (B1210297) / Triphenylphosphine | Not specified for all steps |

| Overall Yield | High (e.g., 88% for coupling step) | High (e.g., 94% for coupling step) |

Stereochemical Investigations and Isomer-Specific Activity

This compound possesses a carbon-nitrogen double bond in its O-methyloxime group, which gives rise to geometric isomerism, resulting in an (E)-isomer and a (Z)-isomer. regulations.gov Stereochemical investigations are critical because different isomers of a chiral or geometric compound can exhibit vastly different biological activities.

In the case of this compound, the (E)-isomer is the pesticidally active component. regulations.govfederalregister.gov The manufacturing process typically produces a mixture with an E:Z ratio of approximately 90:10 or higher. regulations.govfederalregister.gov Regulatory agencies have designated the (E)-isomer as the active ingredient, while the (Z)-isomer is considered an impurity or a photodegradate. federalregister.govbayer.com

The biological activity is highly specific to the (E)-isomer. This specificity is a common feature among strobilurin fungicides and is attributed to the precise three-dimensional fit required for binding to the Qo site of the cytochrome bc1 complex. The specific geometry of the (E)-isomer allows for optimal interaction with the amino acid residues in the binding pocket, leading to effective inhibition of the enzyme. The (Z)-isomer does not fit as well into the active site, resulting in significantly lower or negligible fungicidal activity.

Under environmental conditions, some conversion of the more active (E)-isomer to the less active (Z)-isomer can occur, particularly through photodegradation. federalregister.govepa.gov However, laboratory studies have generally observed this conversion to be minor, at rates of less than 5%. regulations.gov The residue of concern for regulatory purposes often includes both this compound and its Z-isomer. epa.gov

Analytical Methodologies and Residue Research

Development of Advanced Chromatographic and Spectrometric Techniques

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has become the cornerstone for the trace analysis of fluoxastrobin (B61175) and its metabolites. epa.govresearchgate.net This technique offers high selectivity and sensitivity, which are essential for detecting the low concentrations at which these compounds often occur in the environment. researchgate.net